N-(2,4-difluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Overview
Description
N-(2,4-difluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a difluorophenyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Dimroth rearrangement, which involves the isomerization of heterocycles through ring opening and closure processes. This rearrangement can be catalyzed by acids, bases, or heat .
Another approach involves the use of microwave-mediated, catalyst-free synthesis. This method employs dry toluene as a solvent and involves heating the reaction mixture at 140°C under microwave conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route and reaction conditions would depend on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PhI(OCOCF3)2 is commonly used for oxidative N-N bond formation.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyrimidine derivatives with additional functional groups, while substitution reactions can result in a variety of substituted triazolopyrimidines.
Scientific Research Applications
N-(2,4-difluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential as an antimicrobial agent. It has shown promising activity against various microbial strains.
Agriculture: Similar compounds, such as flumetsulam, are used as herbicides for broadleaf weed control in crops like soybeans and maize.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. For instance, similar compounds act as acetolactate synthase inhibitors, disrupting the synthesis of branched-chain amino acids and leading to the inhibition of protein synthesis in plants . This results in the cessation of plant growth and ultimately, plant death.
Comparison with Similar Compounds
Similar Compounds
Flumetsulam: N-(2,6-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide.
Florasulam: N-(2,6-difluorophenyl)-8-fluoro-5-methoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide.
Fluconazole: 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol.
Uniqueness
N-(2,4-difluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific substitution pattern and the presence of a carboxamide group. This structural feature distinguishes it from other similar compounds and may contribute to its distinct biological activities and applications.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2N5O/c13-7-2-3-9(8(14)6-7)16-11(20)10-17-12-15-4-1-5-19(12)18-10/h1-6H,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCMZNNOAAAIJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)C(=O)NC3=C(C=C(C=C3)F)F)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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